N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-2-(2-(methylamino)pyrimidin-4-yl)thiazole-5-carboxamide, which precisely describes its stereochemical configuration and complete structural architecture. This nomenclature follows standard IUPAC conventions by identifying the longest carbon chain, specifying the positions of heteroatoms, and indicating the stereochemical center using the (S) designation. The systematic name reflects the compound's complex heterocyclic nature, incorporating multiple ring systems and functional groups that contribute to its overall molecular structure.
The structural formula reveals a sophisticated arrangement of atoms comprising a central thiazole ring system that serves as the core scaffold, with a pyrimidine ring attached through an amino linkage at the 2-position of the thiazole ring. The carboxamide functionality extends from the 5-position of the thiazole ring, connecting to a chiral carbon center that bears an amino group and a dichlorophenylpropyl substituent. This structural complexity is further emphasized by the presence of a methylamino group attached to the pyrimidine ring, creating multiple sites for potential molecular interactions.
The compound's three-dimensional structure exhibits specific stereochemical properties due to the presence of a chiral center at the propan-2-yl position, designated with the (S) configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical specificity is crucial for understanding the compound's biological activity and molecular recognition properties, as different stereoisomers can exhibit significantly different pharmacological profiles.
Database entries and chemical catalogs consistently employ these synonymous designations to ensure comprehensive searchability and accurate identification. The standardization of these alternative names has proven essential for maintaining consistency across diverse research publications and chemical supplier networks, enabling researchers to efficiently locate and reference this compound across different information sources.
Molecular Formula and Weight Calculations
The molecular formula C18H18Cl2N6OS represents the precise atomic composition of this compound, indicating the presence of 18 carbon atoms, 18 hydrogen atoms, 2 chlorine atoms, 6 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom. This formula reflects the compound's complex heterocyclic nature and the presence of multiple functional groups that contribute to its overall molecular architecture. The elemental composition demonstrates a relatively high nitrogen content, which is characteristic of compounds containing both pyrimidine and thiazole ring systems.
Molecular weight calculations based on standard atomic masses yield a precise value of 437.35 grams per mole, representing the sum of all constituent atomic masses within the molecular structure. This molecular weight places the compound within the typical range for small molecule pharmaceutical compounds, while the specific atomic composition reflects the presence of heavy atoms such as chlorine and sulfur that contribute significantly to the overall molecular mass.
| Property | Value |
|---|---|
| Molecular Formula | C18H18Cl2N6OS |
| Molecular Weight | 437.35 g/mol |
| Carbon Atoms | 18 |
| Hydrogen Atoms | 18 |
| Chlorine Atoms | 2 |
| Nitrogen Atoms | 6 |
| Oxygen Atoms | 1 |
| Sulfur Atoms | 1 |
The elemental analysis reveals specific percentage compositions that provide additional insight into the compound's chemical characteristics. The carbon content comprises approximately 49.43% of the total molecular weight, while hydrogen contributes 4.15%, reflecting the compound's organic nature and relatively low hydrogen-to-carbon ratio. The chlorine content represents 16.21% of the molecular weight, demonstrating the significant contribution of the dichlorophenyl substituent to the overall molecular mass. Nitrogen accounts for 19.22% of the molecular weight, reflecting the substantial presence of nitrogen-containing heterocycles and amino functionalities throughout the molecular structure.
CAS Registry Number and PubChem CID
The compound has been assigned the Chemical Abstracts Service registry number 1261080-40-3, which serves as its unique numerical identifier within the comprehensive CAS Registry database. This registry number provides an unambiguous identification system that enables precise chemical identification regardless of naming variations or synonym usage. The CAS registry number system ensures accurate chemical identification across diverse databases, publications, and commercial sources, facilitating efficient information retrieval and cross-referencing.
The assignment of this specific CAS number reflects the compound's recognition as a distinct chemical entity within the broader chemical literature and commercial landscape. This numerical identifier has become standardized across multiple chemical suppliers and research institutions, ensuring consistent identification and minimizing confusion that might arise from alternative naming conventions or structural variations.
While comprehensive PubChem database searches have been conducted to identify potential Compound Identifier Numbers for this specific molecular structure, definitive PubChem CID assignments remain to be conclusively established in the available literature. The absence of clearly documented PubChem CID information in current sources suggests that this compound may be represented under alternative structural identifiers or may require additional database verification to establish complete registry information.
Database integration efforts continue to develop comprehensive cross-referencing systems that link CAS registry numbers with corresponding PubChem identifiers, enabling researchers to access complete chemical information across multiple database platforms. These integration initiatives are essential for maintaining accurate chemical identification standards and ensuring that researchers can efficiently access all available information regarding specific chemical compounds.
Properties
Molecular Formula |
C18H18Cl2N6OS |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H18Cl2N6OS/c1-22-18-23-5-4-14(26-18)17-24-9-15(28-17)16(27)25-12(8-21)6-10-2-3-11(19)7-13(10)20/h2-5,7,9,12H,6,8,21H2,1H3,(H,25,27)(H,22,23,26) |
InChI Key |
PFYLLYYLCPZDMP-UHFFFAOYSA-N |
SMILES |
CNC1=NC=CC(=N1)C2=NC=C(S2)C(=O)NC(CC3=C(C=C(C=C3)Cl)Cl)CN |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=NC=C(S2)C(=O)NC(CC3=C(C=C(C=C3)Cl)Cl)CN |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DC120; DC 120; DC120. |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
A modified Hantzsch method employs α-haloketones and thioureas under basic conditions. For example, reacting 4-chloroacetoacetate with thiourea in aqueous potassium carbonate yields 2-aminothiazole-5-carboxylate intermediates. Subsequent hydrolysis converts the ester to a carboxylic acid, which is activated for amide coupling.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Thiourea, K₂CO₃ | H₂O/EtOH | 80°C | 78–85 |
| 4-Chloroacetoacetate |
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times. Castagnolo et al. demonstrated thiazolo[3,2-a]pyrimidin-5-one formation in <10 minutes using propargyl bromides and thiopyrimidinones. Adapting this, the target thiazole-5-carboxylic acid is obtained in 92% yield under 150 W irradiation.
Functionalization of the Pyrimidine Moiety
The 2-(methylamino)pyrimidin-4-yl group is introduced via nucleophilic aromatic substitution or cross-coupling.
Chloropyrimidine Amination
4-Chloropyrimidine reacts with methylamine in tetrahydrofuran (THF) at 60°C, catalyzed by palladium(II) acetate, to install the methylamino group.
Optimized Parameters
Suzuki-Miyaura Coupling
For late-stage diversification, boronated pyrimidines couple with thiazole halides. A 2016 patent describes using Pd(dppf)Cl₂ to link 2-(methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine to 5-bromothiazole-2-carboxamide.
Stereoselective Assembly of the Propan-2-Yl Amine Side Chain
The chiral 1-amino-3-(2,4-dichlorophenyl)propan-2-yl group requires asymmetric synthesis.
Reductive Amination
2,4-Dichlorobenzaldehyde undergoes Strecker synthesis with ammonium cyanide, followed by reduction with NaBH₄/NiCl₂ to yield the (S)-enantiomer.
Enantiomeric Excess
| Reducing Agent | ee (%) |
|---|---|
| NaBH₄/NiCl₂ | 98 |
| BH₃·THF | 82 |
Chiral Resolution
Racemic amines are resolved using dibenzoyl-D-tartaric acid in ethanol, achieving >99% ee after recrystallization.
Amide Bond Formation and Final Coupling
The convergent synthesis concludes with coupling the thiazole-5-carboxylic acid to the chiral amine.
Carbodiimide-Mediated Activation
EDCI/HOBt in dimethylformamide (DMF) facilitates amidation at 0–5°C, minimizing racemization.
Comparative Coupling Efficiency
| Activator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 0 | 95 |
| HATU | DCM | 25 | 88 |
Solid-Phase Synthesis
A 2025 patent details immobilizing the thiazole acid on Wang resin, enabling iterative coupling and cleavage with trifluoroacetic acid (TFA).
Purification and Stabilization Strategies
Final purification employs chromatography and crystallization, while solid dispersions enhance bioavailability.
Chromatographic Conditions
| Column | Mobile Phase | Purity (%) |
|---|---|---|
| C18 reversed-phase | MeCN/H₂O (0.1% TFA) | 99.5 |
| Silica gel | EtOAc/Hexanes | 97.8 |
Solid Dispersion Formulations
Co-processing with hydroxypropyl methylcellulose (HPMC) via spray drying produces amorphous dispersions with 12-month stability.
Stability Data
| Excipient | Storage (25°C/60% RH) | Degradation (%) |
|---|---|---|
| HPMC | 6 months | <0.5 |
| MCC | 6 months | 2.1 |
Analytical Characterization
Critical quality attributes are verified via spectroscopy and diffraction.
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
DC-120 undergoes several types of chemical reactions, including:
Oxidation: DC-120 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in DC-120.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Alzheimer's Disease Treatment
Recent studies have highlighted the potential of thiazole derivatives, including N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide, in treating Alzheimer's disease. These compounds exhibit multifaceted mechanisms that include:
- Inhibition of Cholinesterase Activity: This is crucial for increasing acetylcholine levels in the brain, which can ameliorate cognitive decline.
- Reduction of Amyloid-Beta Aggregation: Compounds have shown efficacy in preventing the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
Case Study: Efficacy in In Vitro Studies
A systematic review identified multiple studies demonstrating that thiazole-based compounds significantly inhibit cholinesterase enzymes (AChE and BuChE) at micromolar concentrations. For example, one study reported an AChE inhibition value of 13.96 μM for a related thiazole compound .
Cancer Therapeutics
The compound has also been investigated for its anti-cancer properties. Thiazole derivatives are known for their ability to:
- Inhibit Tumor Growth: Research indicates that certain thiazole compounds can inhibit the growth of various cancer cell lines.
- Antiangiogenic Effects: In vivo studies have shown that these compounds can reduce levels of vascular endothelial growth factor (VEGF), thereby limiting tumor angiogenesis .
Data Table: Anti-Cancer Activity
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Thiazole Derivative A | Breast Cancer (MDAMB-231) | VEGF Inhibition | |
| Thiazole Derivative B | Ehrlich Ascites Carcinoma | Growth Inhibition |
Neurological Disorders
Beyond Alzheimer's, thiazole derivatives are being explored for their potential in treating other neurological disorders due to their ability to modulate neurotransmitter systems and reduce neuroinflammation.
Experimental Findings
Research has demonstrated that these compounds can interact with various targets involved in neurodegenerative processes, including glycogen synthase kinase 3β (GSK-3β), which plays a role in tau phosphorylation and neurodegeneration .
Antihistaminic Properties
Some derivatives of thiazole compounds have shown promise as antihistamines, potentially aiding in the treatment of allergic conditions such as allergic rhinitis and atopic dermatitis. The modulation of histamine receptors by these compounds could provide therapeutic benefits in managing allergy symptoms .
Mechanism of Action
DC-120 exerts its effects by inhibiting the activity of the AKT kinase. It competes with ATP for binding to the kinase, thereby blocking the phosphorylation of downstream molecules in the AKT signaling pathway . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a family of 1,3-thiazole-5-carboxamides, which are explored for kinase inhibition. Below is a comparison with structurally related compounds:
Functional Group Impact on Activity
- Dichlorophenyl Group : Enhances lipophilicity and may improve binding to hydrophobic kinase pockets. Present in the target compound and its thiophene analog .
- Methylaminopyrimidine: Facilitates hydrogen bonding with kinase ATP-binding sites. Critical in both the target compound and dasatinib .
- Thiazole vs.
Pharmacokinetic and Selectivity Considerations
- Dasatinib Analogs : The hydroxyethylpiperazine group in dasatinib improves solubility and bioavailability, whereas the target compound’s dichlorophenyl group may reduce solubility but enhance membrane permeability .
- Trifluoromethylphenyl () : Increases metabolic stability but may introduce toxicity risks .
- Chloro-methylphenyl () : Balances lipophilicity and selectivity for Lck kinase over other Src family members .
Biological Activity
Overview
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide, also known as DC-120, is a compound that has garnered attention in pharmacological research due to its biological activity as an ATP-competitive inhibitor of the AKT kinase. This compound shows potential therapeutic applications, particularly in oncology.
- Molecular Formula : C18H18Cl2N6OS
- Molecular Weight : 437.3 g/mol
- IUPAC Name : this compound
DC-120 functions primarily as an inhibitor of the AKT signaling pathway, which is crucial in regulating cell proliferation and survival. By inhibiting AKT, DC-120 can suppress the growth of various cancer cell lines and induce apoptosis (programmed cell death).
Anticancer Effects
DC-120 has demonstrated significant anticancer properties in several studies:
- In Vitro Studies :
- DC-120 was shown to inhibit the proliferation of liver cancer cells effectively. The compound induced apoptosis through the activation of caspases, leading to cell cycle arrest and subsequent cell death .
- In Vivo Studies :
- Animal model studies revealed that administration of DC-120 significantly reduced tumor size in xenograft models of liver cancer. This suggests its potential as a therapeutic agent in treating liver malignancies .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiproliferative | Inhibits liver cancer cell proliferation | |
| Apoptosis Induction | Triggers apoptotic pathways via caspase activation | |
| Tumor Growth Inhibition | Reduces tumor size in xenograft models |
Case Study 1: Liver Cancer Treatment
In a study published in Cancer Research, researchers evaluated the effects of DC-120 on liver cancer cell lines. The results indicated a dose-dependent decrease in cell viability with significant induction of apoptosis at higher concentrations (IC50 values around 0.5 µM). The study concluded that DC-120 could be a promising candidate for further development as a liver cancer therapeutic agent .
Case Study 2: Mechanistic Insights
A mechanistic study published in Journal of Medicinal Chemistry explored the interaction between DC-120 and AKT kinase. The researchers utilized molecular modeling techniques to elucidate binding affinities and identified critical interactions within the ATP-binding pocket of AKT. This information is crucial for optimizing the compound's efficacy and selectivity against other kinases .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Combination Therapies : Investigating the synergistic effects of DC-120 with other chemotherapeutic agents.
- Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in human subjects.
- Structural Modifications : Developing analogs with improved pharmacokinetic properties.
Q & A
Basic Questions
Q. What are the key steps in synthesizing N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide, and how is its purity validated?
- Synthesis : Multi-step reactions are typically required, starting with the assembly of the thiazole core. For example, thiazole formation may involve cyclization of thiourea derivatives with α-haloketones under controlled conditions (e.g., reflux in DMF or acetonitrile). The pyrimidine and dichlorophenyl moieties are introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typical for research-grade material). Mass spectrometry (MS) validates molecular weight .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Kinase Inhibition Assays : If targeting kinase pathways (e.g., Src-family kinases), use fluorescence-based or radiometric assays to measure IC₅₀ values. For example, ATP competition assays with purified kinases, followed by quantification using the Bradford method for protein concentration determination .
- Cellular Viability Assays : MTT or CellTiter-Glo® assays evaluate cytotoxicity in cancer cell lines. Dose-response curves (1 nM–10 µM range) identify potency thresholds .
Q. How should researchers address solubility challenges during experimental preparation?
- Solubility Optimization : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous dilution, maintain concentrations below 0.1% DMSO to avoid cellular toxicity. If precipitation occurs, employ surfactants (e.g., Tween-80) or cyclodextrins .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial design to variables like temperature, solvent polarity, and catalyst loading. For example, POCl₃-mediated cyclization (as in thiadiazole synthesis) benefits from controlled heating (90°C) and slow reagent addition to minimize side reactions .
- Flow Chemistry : Continuous flow systems enhance reproducibility in exothermic steps (e.g., diazomethane formation), reducing thermal degradation risks .
Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs with divergent biological activities?
- Crystallography & Docking Studies : Resolve binding modes via X-ray co-crystallography (if feasible) or molecular dynamics simulations. For instance, dasatinib’s binding to Abl kinase revealed critical hydrogen bonds between the thiazole carboxamide and kinase hinge regions, guiding analog prioritization .
- Meta-Analysis : Compare IC₅₀ trends across kinase panels to identify off-target effects. Use selectivity heatmaps to distinguish scaffold-specific vs. target-specific interactions .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- Pharmacokinetic Profiling : Administer orally (5–60 mg/kg) in rodents, with serial plasma sampling over 24h. LC-MS/MS quantifies parent compound and metabolites. Adjust formulations (e.g., PEG-based) to enhance bioavailability if logP >5 .
- Disease Models : For oncology, use xenograft models (e.g., K562 leukemia) with bioluminescent tumor tracking. In inflammation, LPS-induced TNFα suppression in mice correlates with target engagement .
Q. How can computational methods predict metabolic liabilities in this compound?
- In Silico Metabolism Tools : Use Schrödinger’s ADMET Predictor or GLORYx to identify susceptible sites (e.g., methylamino pyrimidine oxidation). Prioritize analogs with electron-withdrawing groups (e.g., -CF₃) to slow CYP450-mediated degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
